molecular formula C10H14O4 B14682322 Dimethyl 2,5-dimethylidenehexanedioate CAS No. 31952-35-9

Dimethyl 2,5-dimethylidenehexanedioate

Cat. No.: B14682322
CAS No.: 31952-35-9
M. Wt: 198.22 g/mol
InChI Key: OZYATKONTOCNPJ-UHFFFAOYSA-N
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Description

Dimethyl 2,5-dimethylidenehexanedioate is an organic compound with the molecular formula C10H14O4. It is a diester derivative of hexanedioic acid, featuring two methylidene groups at the 2 and 5 positions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,5-dimethylidenehexanedioate can be synthesized through several methods. One common approach involves the esterification of 2,5-dimethylidenehexanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and improving the overall sustainability of the production method.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,5-dimethylidenehexanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Reagents such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 2,5-dimethylidenehexanedioic acid.

    Reduction: 2,5-dimethylidenehexanediol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2,5-dimethylidenehexanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Research into potential pharmaceutical applications, including the development of prodrugs.

    Industry: Utilized in the production of polymers and resins due to its reactive ester groups.

Mechanism of Action

The mechanism of action of dimethyl 2,5-dimethylidenehexanedioate involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bonds, releasing the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial for the compound’s potential use as a prodrug, where the active drug is released upon enzymatic cleavage.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl hexanedioate: Lacks the methylidene groups, resulting in different reactivity and applications.

    Dimethyl 2,5-dimethylhexanedioate: Similar structure but with methyl groups instead of methylidene groups, affecting its chemical behavior.

Uniqueness

Dimethyl 2,5-dimethylidenehexanedioate is unique due to the presence of the methylidene groups, which confer distinct reactivity patterns compared to its analogs. These groups can participate in additional chemical reactions, making the compound versatile for various synthetic applications.

Properties

CAS No.

31952-35-9

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

dimethyl 2,5-dimethylidenehexanedioate

InChI

InChI=1S/C10H14O4/c1-7(9(11)13-3)5-6-8(2)10(12)14-4/h1-2,5-6H2,3-4H3

InChI Key

OZYATKONTOCNPJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)CCC(=C)C(=O)OC

Origin of Product

United States

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